

A Comparative Sensory Profile Analysis: 2-Phenoxyethyl Isobutyrate vs. Amyl Salicylate

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Compound of Interest

Compound Name: 2-Phenoxyethyl isobutyrate

Cat. No.: B122394

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For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the distinct sensory characteristics of **2-Phenoxyethyl Isobutyrate** and Amyl Salicylate, supported by available data and experimental context.

This guide provides a comprehensive comparison of the sensory profiles of two commonly used aromatic compounds, **2-Phenoxyethyl isobutyrate** and Amyl Salicylate. The information presented is curated from publicly available data to assist researchers and professionals in the fields of sensory science, fragrance development, and pharmacology in understanding the nuanced differences between these two molecules.

Sensory Profile Overview

2-Phenoxyethyl isobutyrate and Amyl Salicylate, while both possessing pleasant aromatic qualities, exhibit distinct sensory profiles. **2-Phenoxyethyl isobutyrate** is predominantly characterized by its fruity and floral notes, often described as sweet with hints of rose and honey.[1][2][3][4][5] In contrast, Amyl Salicylate presents a more complex profile that is herbal, floral, and green, with sweet, and even chocolate-like facets.[6][7]

Quantitative Sensory Data

The following table summarizes the available quantitative data for the sensory profiles of **2-Phenoxyethyl isobutyrate** and Amyl Salicylate. It is important to note that sensory thresholds can vary based on the medium and the methodology used for determination.

Sensory Attribute	2-Phenoxyethyl Isobutyrate	Amyl Salicylate
Odor Threshold	24.8837 ng/L in air	Data not available
Taste Threshold	50 ppm[1][8][9]	Data not available
Odor Profile	Sweet, fruity, floral (rose), honey, green apple, waxy, tropical[2][3][4]	Herbal, floral (clover, orchid, carnation), green, sweet, chocolate-like, balsamic, herbaceous, woody-earthy, aromatic, hay, chamomile, medicinal[6][7][10][11]
Taste Profile	Sweet, fruity (peach-like), green, waxy, apple, kiwi, pear[1][4][9]	Berry, aromatic, fruity, wintergreen[7]
Substantivity on blotter	184 hours[4][5]	124 hours[7]

Experimental Protocols

While specific, detailed experimental protocols for the sensory analysis of these exact compounds are not readily available in the public domain, the following outlines general methodologies commonly employed in the fragrance and flavor industry for determining sensory profiles.

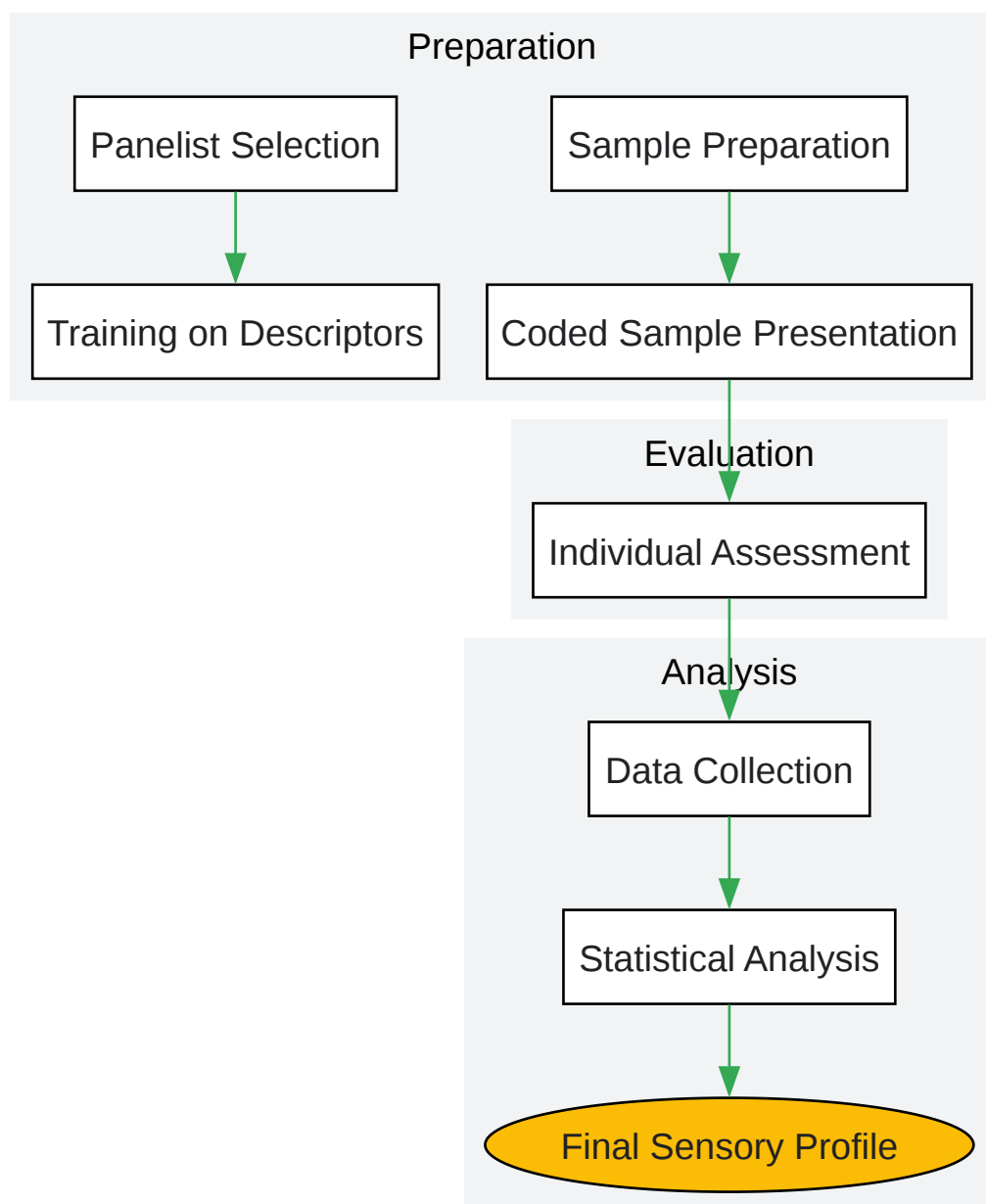
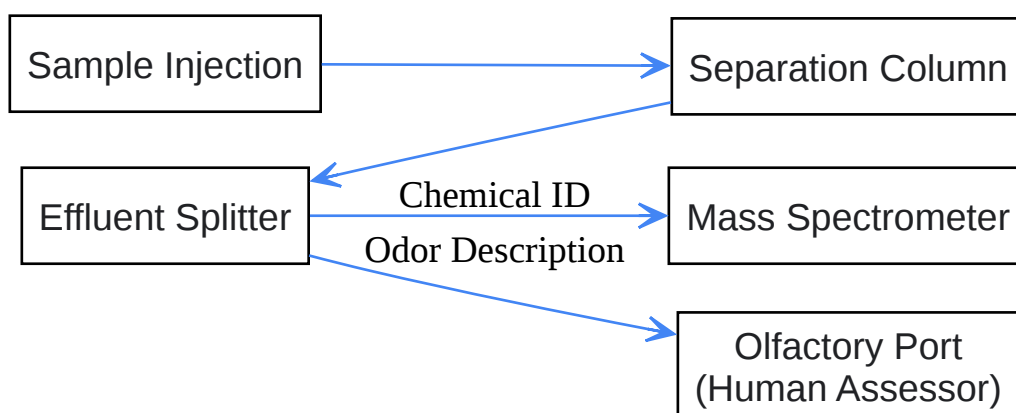
Gas Chromatography-Olfactometry (GC-O)

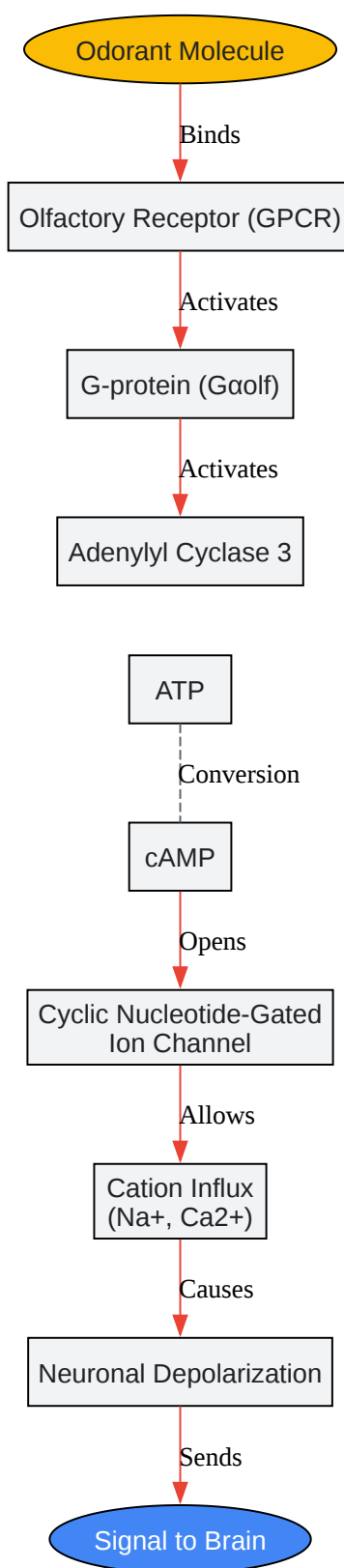
This technique is instrumental in identifying the specific chemical compounds responsible for the characteristic aroma of a substance.

Methodology:

- **Sample Preparation:** The aromatic compound is diluted in a suitable solvent.
- **Injection:** A small volume of the prepared sample is injected into the gas chromatograph.

- **Separation:** The individual volatile compounds are separated based on their boiling points and interactions with the stationary phase within the GC column.
- **Detection:** As the separated compounds elute from the column, the effluent is split. One stream goes to a chemical detector (like a mass spectrometer for identification), and the other stream is directed to an olfactory port.
- **Sensory Evaluation:** A trained sensory panelist or "sniffer" at the olfactory port describes the odor of each eluting compound and its intensity.





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